molecular formula C14H14N2O2 B1267985 2-amino-N-(4-methoxyphenyl)benzamide CAS No. 20878-54-0

2-amino-N-(4-methoxyphenyl)benzamide

Cat. No. B1267985
CAS RN: 20878-54-0
M. Wt: 242.27 g/mol
InChI Key: VOUMPTOODFUGMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide and related compounds often involves acylation reactions, where an amino group reacts with an acylating agent to form an amide bond. For instance, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide, a compound with a similar structure, was achieved through acylation and reduction reactions starting from 2,4-diethoxy-5-nitroaniline (Jin Ning-ren, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-amino-N-(4-methoxyphenyl)benzamide, can be characterized using various spectroscopic and crystallographic techniques. For example, a study on a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provided insights into its crystal structure, showcasing strong intramolecular hydrogen bonding (S. Saeed et al., 2010).

Scientific Research Applications

Scientific Field

This falls under the field of Crystallography and Material Science .

Application Summary

The compound “2-amino-N-(4-methoxyphenyl)benzamide” has been used in the study of crystal structures .

Method of Application

The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide was carried out according to procedures described previously . The compound was obtained as colorless crystals (ethanol) .

Results or Outcomes

The crystal structure of the compound was determined and the details of the measurement method and a list of the atoms including atomic coordinates and displacement parameters were provided .

2. Synthesis of Benzamides

Scientific Field

This falls under the field of Organic Chemistry and Green Chemistry .

Application Summary

“2-amino-N-(4-methoxyphenyl)benzamide” has been used in the synthesis of benzamide derivatives .

Method of Application

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Results or Outcomes

A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported .

3. Continuous Synthesis

Scientific Field

This falls under the field of Chemical Engineering and Process Chemistry .

Application Summary

“2-amino-N-(4-methoxyphenyl)benzamide” has been used in continuous synthesis processes .

Method of Application

The details of the method are not specified in the source, but it typically involves the use of microreactors .

Results or Outcomes

The outcomes of this application are not specified in the source .

4. Research Use

Scientific Field

This falls under the field of Biomedical Research .

Application Summary

“2-amino-N-(4-methoxyphenyl)benzamide” is used for research purposes .

Method of Application

The specific methods of application are not specified in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

5. Use in Chemical Reactions

Scientific Field

This falls under the field of Organic Chemistry .

Application Summary

“2-amino-N-(4-methoxyphenyl)benzamide” is used in various chemical reactions .

Method of Application

The specific methods of application are not specified in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

6. Use in Biomedical Research

Scientific Field

This falls under the field of Biomedical Research .

Application Summary

“2-amino-N-(4-methoxyphenyl)benzamide” is used for research purposes .

Method of Application

The specific methods of application are not specified in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMPTOODFUGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333056
Record name 2-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-methoxyphenyl)benzamide

CAS RN

20878-54-0
Record name 2-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of isatoic anhydride (4.9 g, 30 mmol) and p-anisidine (3.7 g, 30 mmol) in toluene (60 mL) was heated to reflux for 5 h. After cooling, the supernatant was decanted and the solid was suspended in methylene chloride (500 mL). The resulting suspension was filtered. The filtrate was combined with the supernatant from above, partially concentrated, diluted with hexane, and decolorized with charcoal. The resulting crystallization provided 5.3 g (73%) of the title compound as a white solid;
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

A mixture of isatoic anhydride (4.894 g, 30 mmol), 4-methoxyaniline (3.695 g, 30 mmol) and toluene (60 mL) was heated to reflux for 5 h. After cooling, the reaction was filtered. The solid was triturated with CH2Cl2 (500 mL) This supernatant was combined with the above filtrate and concentrate. The residue was dissolved in CH2Cl2, decolorized with activated charcoal and crystallized from CH2Cl2/hexanes to give the title compound as a white solid (5.3 g, 73%); mp 116-7 C; MS(FD): 242.
Quantity
4.894 g
Type
reactant
Reaction Step One
Quantity
3.695 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
YN Mabkhot, A Barakat, HA Ghabbour… - … für Kristallographie-New …, 2016 - degruyter.com
Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP …
Number of citations: 3 www.degruyter.com
SH Lee, W Lee, TH Nguyen, IS Um, JS Bae… - International Journal of …, 2017 - mdpi.com
Thrombin (factor IIa) and factor Xa (FXa) are key enzymes at the junction of the intrinsic and extrinsic coagulation pathways and are the most attractive pharmacological targets for the …
Number of citations: 3 www.mdpi.com
YK Yee, AL Tebbe, JH Linebarger… - Journal of medicinal …, 2000 - ACS Publications
Reversal of the A-ring amide link in 1,2-dibenzamidobenzene 1 (fXa K ass = 0.81 × 10 6 L/mol) led to a series of human factor Xa (hfXa) inhibitors based on N 2 -aroylanthranilamide 4. …
Number of citations: 78 pubs.acs.org
P More, A Patil, R Salunkhe - RSC Advances, 2014 - pubs.rsc.org
A green synthesis and intriguing solvatochromic behaviour of 2-aminobenzamide derivatives in varying solvents has been investigated. The biomaterial in the form of an aqueous …
Number of citations: 8 pubs.rsc.org
YN Mabkhot, AM Al-Majid, A Barakat… - International journal of …, 2014 - mdpi.com
A series of new 2-aminobenzamide derivatives (1–10) has been synthesized in good to excellent yields by adopting both conventional and/or a time-efficient microwave assisted …
Number of citations: 35 www.mdpi.com
YN Mabkhot, MS Al-Har, A Barakat, FD Aldawsari… - Molecules, 2014 - mdpi.com
In this work, synthesis, antimicrobial activities and molecular docking studies of some new series of substituted quinazolinone 2a–h and 3a–d were described. Starting form 2-…
Number of citations: 30 www.mdpi.com
R McGrory, RJ Faggyas, A Sutherland - Organic & Biomolecular …, 2021 - pubs.rsc.org
A mild and effective one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones and benzothiatriazine-1,1(2H)-dioxide analogues has been developed. The method involves the …
Number of citations: 4 pubs.rsc.org
F Marighetti, K Steggemann, M Karbaum… - …, 2015 - Wiley Online Library
We recently reported the synthesis and quantitative structure–activity relationships of a new breast cancer resistance protein (BCRP) inhibitor class. In the study presented herein, we …
M Atobe, T Nagami, S Muramatsu, T Ohno… - Journal of medicinal …, 2019 - ACS Publications
Osteoarthritis (OA) is a degenerative disease characterized by joint destruction and loss of cartilage. There are many unmet needs in the treatment of OA and there are few promising …
Number of citations: 32 pubs.acs.org
Y Dong - Zeitschrift für Kristallographie-New Crystal Structures, 2016 - degruyter.com
Crystal structure of 2-(dimethylsulfanylidene)-N-(4-methoxyphenyl)-3-oxo-3-phenylpropanamide Skip to content Should you have institutional access? Here's how to get it ... De Gruyter …
Number of citations: 2 www.degruyter.com

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